Synthesis and photovoltaic properties of thieno[3,2-b]thiophenyl substituted benzo[1,2-b:4,5-b']dithiophene copolymers

,

Polymer Chemistry,

2014,

5(23),

6710-6717

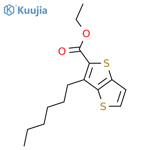

![Thieno[3,2-b]thiophene, 3-hexyl- structure](https://de.kuujia.com/scimg/cas/880088-89-1x500.png)